1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-Bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazolo[3,4-d]pyrimidinone Core:
Introduction of the Bromophenyl Group:
Attachment of the Fluorobenzyl Group:
Industrial Production Methods: Industrial production may involve similar synthetic steps but optimized for large-scale production. This includes:
- Use of continuous flow reactors to improve reaction efficiency and yield.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Halogenation or nucleophilic substitution reactions using reagents like NBS or sodium azide (NaN3).
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in dry ether.
Substitution: NBS in carbon tetrachloride (CCl4) or NaN3 in dimethylformamide (DMF).
Major Products:
- Oxidation can yield hydroxylated derivatives.
- Reduction can produce dehalogenated or hydrogenated products.
- Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(4-Bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms in 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one provides unique electronic properties that can influence its reactivity and binding affinity compared to similar compounds.
- Reactivity: The specific halogen substitutions can affect the compound’s reactivity in chemical reactions, potentially offering different pathways for synthesis and modification.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-5-7-14(8-6-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-3-1-2-4-16(12)20/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNTXZCOSUVTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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